Cas no 10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI))
10289-37-9 structure
Product Name:1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
CAS番号:10289-37-9
MF:C24H30O14
メガワット:542.486608982086
CID:181650
Update Time:2024-03-01
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-, [4aR-(4aa,5b,6a)]-
- Acetylramosin C
- Swertiamarin, tetraacetate (6CI,7CI,8CI)
- Tetraacetyl swertiamaroside
- (4ar-(4aalpha,5beta,6beta))-4a-hydroxy-6-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyloxy)-5-vinyl-4,4a,5,6-tetrahydropyrano(3,4-c)pyran-1(3H)-one
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-, (4aR,5R,6S)-
-
- インチ: 1S/C24H30O14/c1-6-15-22(33-9-16-21(29)31-8-7-24(15,16)30)38-23-20(36-14(5)28)19(35-13(4)27)18(34-12(3)26)17(37-23)10-32-11(2)25/h6,9,15,17-20,22-23,30H,1,7-8,10H2,2-5H3/t15-,17+,18+,19-,20+,22-,23-,24+/m0/s1
- InChIKey: YALBANGRZQCHGO-XJSDDLQKSA-N
- ほほえんだ: C1(=O)OCC[C@@]2(O)[C@@H](C=C)[C@H](O[C@@H]3O[C@H](COC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H]3OC(C)=O)OC=C12
計算された属性
- せいみつぶんしりょう: 272.08309
- どういたいしつりょう: 542.164
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 14
- 重原子数: 38
- 回転可能化学結合数: 12
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 179A^2
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ゆうかいてん: 194 °C
- ふってん: 633.5±55.0 °C(Predicted)
- PSA: 52.54
- 酸性度係数(pKa): 11.56±0.60(Predicted)
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) 関連文献
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)) 関連製品
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量